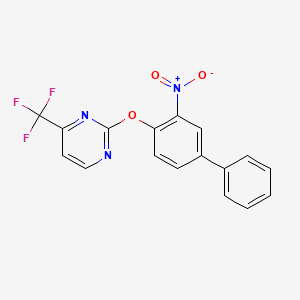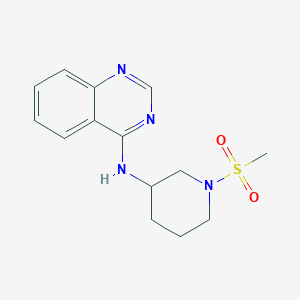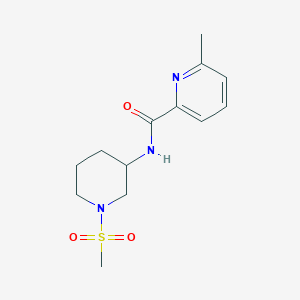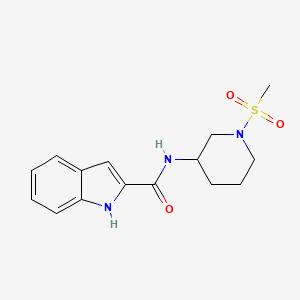
N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase inhibitors (HDACi).
作用機序
MS-275 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histones. Histones are proteins that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, MS-275 increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using MS-275 in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for the research on MS-275. One direction is the development of more potent and selective HDAC inhibitors with fewer side effects. Another direction is the exploration of MS-275's potential applications in other fields such as epigenetics and immunotherapy. Finally, the combination of MS-275 with other drugs for the treatment of various diseases should be further investigated.
Conclusion
In conclusion, N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide or MS-275 is a promising compound with potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While MS-275 has several advantages for lab experiments, careful dosing and monitoring are required due to its potential toxicity. Finally, there are several future directions for the research on MS-275, including the development of more potent and selective HDAC inhibitors and the exploration of its potential applications in other fields.
合成法
The synthesis of MS-275 involves the reaction of 3-amino-1-methylsulfonylpiperidine with 5-chloro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure MS-275.
科学的研究の応用
MS-275 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory diseases. In cancer research, MS-275 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)14-6-2-3-8(7-14)12-10(15)9-4-5-11-13-9/h4-5,8H,2-3,6-7H2,1H3,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKMSIBEBRMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)




![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
